molecular formula C23H28FN5O7S2 B15197504 3-[[4-[3-(2,4-Diamino-6-methylpyrimidin-5-yl)propoxy]phenyl]carbamoyl]benzenesulfonyl fluoride;ethanesulfonic acid CAS No. 21442-89-7

3-[[4-[3-(2,4-Diamino-6-methylpyrimidin-5-yl)propoxy]phenyl]carbamoyl]benzenesulfonyl fluoride;ethanesulfonic acid

Cat. No.: B15197504
CAS No.: 21442-89-7
M. Wt: 569.6 g/mol
InChI Key: BBWRQORJRBZMSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[[4-[3-(2,4-Diamino-6-methylpyrimidin-5-yl)propoxy]phenyl]carbamoyl]benzenesulfonyl fluoride;ethanesulfonic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring, a benzenesulfonyl fluoride group, and an ethanesulfonic acid moiety. The presence of these functional groups suggests that the compound may exhibit interesting chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[4-[3-(2,4-Diamino-6-methylpyrimidin-5-yl)propoxy]phenyl]carbamoyl]benzenesulfonyl fluoride;ethanesulfonic acid typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis may include:

    Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate precursors under controlled conditions.

    Attachment of the propoxy group: This step involves the reaction of the pyrimidine intermediate with a suitable propoxy reagent.

    Formation of the benzenesulfonyl fluoride group: This can be accomplished by reacting the intermediate with benzenesulfonyl fluoride under specific conditions.

    Introduction of the ethanesulfonic acid moiety: This final step involves the reaction of the intermediate with ethanesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-[[4-[3-(2,4-Diamino-6-methylpyrimidin-5-yl)propoxy]phenyl]carbamoyl]benzenesulfonyl fluoride;ethanesulfonic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

    Chemistry: The compound can be used as a reagent or intermediate in organic synthesis.

    Biology: It may have biological activity and could be studied for its effects on various biological systems.

    Medicine: The compound could be investigated for its potential therapeutic properties.

    Industry: It may find applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 3-[[4-[3-(2,4-Diamino-6-methylpyrimidin-5-yl)propoxy]phenyl]carbamoyl]benzenesulfonyl fluoride;ethanesulfonic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved will depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[[4-[3-(2,4-Diamino-6-methylpyrimidin-5-yl)propoxy]phenyl]carbamoyl]benzenesulfonyl fluoride;ethanesulfonic acid is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds

Properties

CAS No.

21442-89-7

Molecular Formula

C23H28FN5O7S2

Molecular Weight

569.6 g/mol

IUPAC Name

3-[[4-[3-(2,4-diamino-6-methylpyrimidin-5-yl)propoxy]phenyl]carbamoyl]benzenesulfonyl fluoride;ethanesulfonic acid

InChI

InChI=1S/C21H22FN5O4S.C2H6O3S/c1-13-18(19(23)27-21(24)25-13)6-3-11-31-16-9-7-15(8-10-16)26-20(28)14-4-2-5-17(12-14)32(22,29)30;1-2-6(3,4)5/h2,4-5,7-10,12H,3,6,11H2,1H3,(H,26,28)(H4,23,24,25,27);2H2,1H3,(H,3,4,5)

InChI Key

BBWRQORJRBZMSD-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)O.CC1=C(C(=NC(=N1)N)N)CCCOC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.